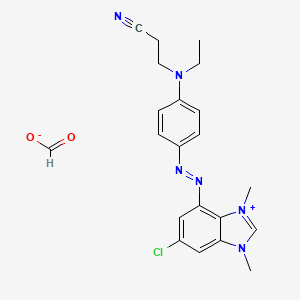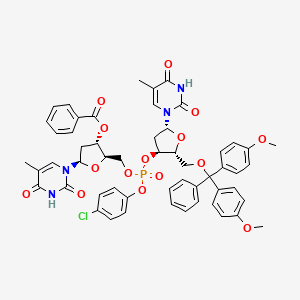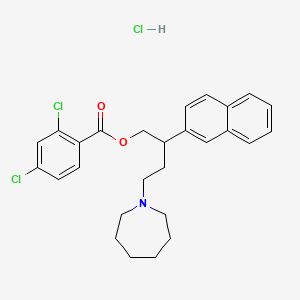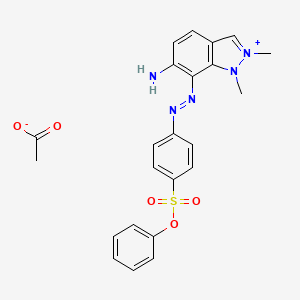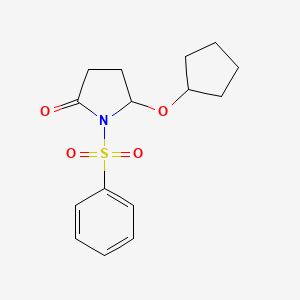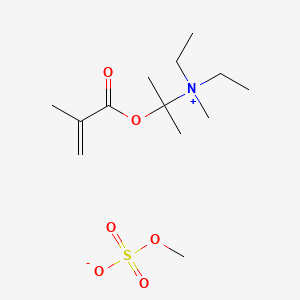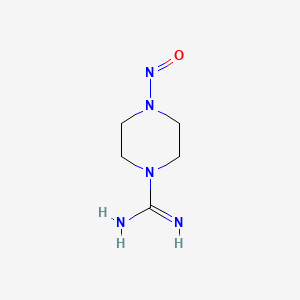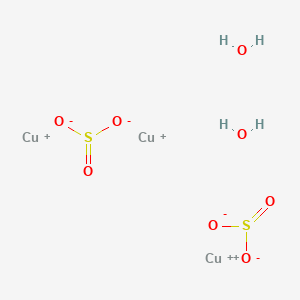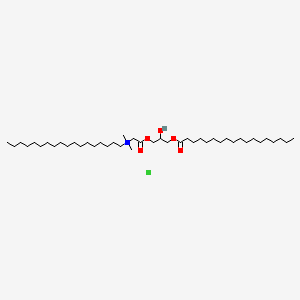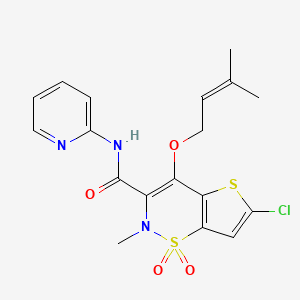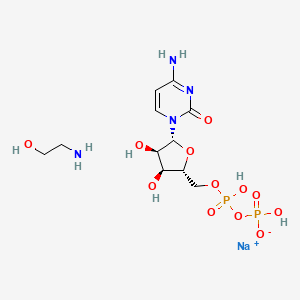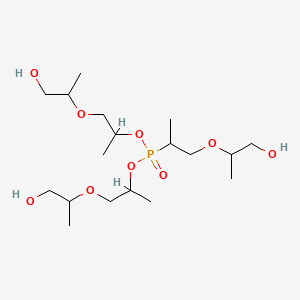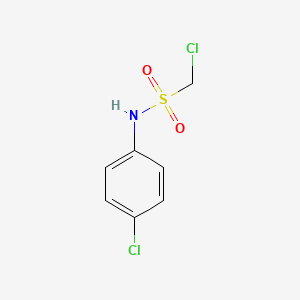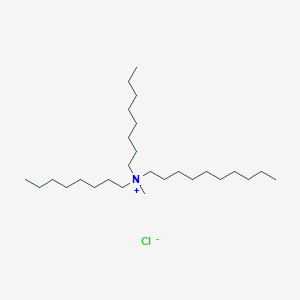
Methyldioctyldecylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyldioctyldecylammonium chloride is an organic compound classified as a quaternary ammonium salt. It is characterized by a nitrogen center substituted with two methyl groups and two long-chain alkyl groups. This structure imparts surfactant-like properties, making it useful in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
Methyldioctyldecylammonium chloride can be synthesized through the reaction of a long-chain alkyl chloride with a tertiary amine. The reaction typically involves heating the reactants in an organic solvent under reflux conditions. The resulting product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction temperatures and the use of catalysts to enhance reaction rates. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
化学反応の分析
Types of Reactions
Methyldioctyldecylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or other halides are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium salts .
科学的研究の応用
Methyldioctyldecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to enhance reaction rates in biphasic systems.
Biology: It serves as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is employed in the formulation of disinfectants, fabric softeners, and antistatic agents.
作用機序
The primary mechanism by which methyldioctyldecylammonium chloride exerts its effects is through the disruption of cell membranes. The long-chain alkyl groups interact with lipid bilayers, causing leakage of intracellular contents and subsequent cell death. This mechanism is particularly effective against a wide range of microorganisms .
類似化合物との比較
Similar Compounds
Dimethyldioctadecylammonium chloride: Similar in structure but with longer alkyl chains.
Didecyldimethylammonium chloride: Another quaternary ammonium compound with shorter alkyl chains.
Uniqueness
Methyldioctyldecylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .
特性
CAS番号 |
77502-69-3 |
|---|---|
分子式 |
C27H58ClN |
分子量 |
432.2 g/mol |
IUPAC名 |
decyl-methyl-dioctylazanium;chloride |
InChI |
InChI=1S/C27H58N.ClH/c1-5-8-11-14-17-18-21-24-27-28(4,25-22-19-15-12-9-6-2)26-23-20-16-13-10-7-3;/h5-27H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
IPBJXJKKLDVXPC-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


